molecular formula C9H16F2N2 B6272693 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine CAS No. 1863430-51-6

5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B6272693
CAS No.: 1863430-51-6
M. Wt: 190.23 g/mol
InChI Key: HUKICEHPPOVBQZ-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the difluoroethyl group imparts unique physicochemical properties to the molecule, making it a valuable candidate for applications in medicinal chemistry, materials science, and agrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired substrate . The development of efficient and scalable methods for the production of this compound is crucial for its widespread application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and hydrogen bonding capabilities, affecting its binding affinity and specificity for target proteins . This modulation can influence various biological pathways, making the compound a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine: A simpler analog with similar difluoroethyl functionality.

    Difluoromethylpyridine: Another fluorinated compound with applications in medicinal chemistry.

    Difluoroethylbenzene: A compound with similar difluoroethyl group but different aromatic scaffold.

Uniqueness

5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is unique due to its specific combination of the difluoroethyl group with the octahydro-pyrrolo[3,4-c]pyridine scaffold. This combination imparts distinct physicochemical properties that are not found in simpler analogs, making it a valuable compound for various applications.

Properties

CAS No.

1863430-51-6

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

5-(2,2-difluoroethyl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C9H16F2N2/c10-9(11)6-13-2-1-7-3-12-4-8(7)5-13/h7-9,12H,1-6H2

InChI Key

HUKICEHPPOVBQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1CNC2)CC(F)F

Purity

93

Origin of Product

United States

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